molecular formula C19H25NO B14152836 2-(1-adamantyl)-N-benzylacetamide CAS No. 286386-48-9

2-(1-adamantyl)-N-benzylacetamide

Cat. No.: B14152836
CAS No.: 286386-48-9
M. Wt: 283.4 g/mol
InChI Key: YQBDBDHKAYEANT-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N-benzylacetamide is an organic compound featuring an adamantane core, a benzyl group, and an acetamide moiety Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-benzylacetamide typically involves the reaction of 1-adamantylamine with benzyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 1-adamantylamine attacks the carbonyl carbon of benzyl chloroacetate, leading to the formation of the desired product.

Reaction Conditions:

    Reagents: 1-adamantylamine, benzyl chloroacetate

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to 50°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(1-adamantyl)-N-benzylacetamide undergoes various chemical reactions, including:

    Oxidation: The adamantane core can be oxidized to form adamantanone derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amine derivatives.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Adamantanone derivatives

    Reduction: Amine derivatives

    Substitution: Halogenated benzyl derivatives

Scientific Research Applications

2-(1-adamantyl)-N-benzylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the development of advanced materials with unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-benzylacetamide involves its interaction with specific molecular targets. The adamantane core provides steric hindrance, enhancing the compound’s binding affinity to target proteins. The benzyl group contributes to hydrophobic interactions, while the acetamide moiety can form hydrogen bonds with amino acid residues in the target protein. These interactions collectively modulate the activity of the target protein, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-(1-adamantyl)-N-benzylacetamide can be compared with other adamantane derivatives, such as:

    1-adamantylamine: Lacks the benzyl and acetamide groups, resulting in different reactivity and applications.

    2-(1-adamantyl)ethanol: Contains a hydroxyl group instead of the benzyl and acetamide groups, leading to different chemical properties.

    1-adamantylacetic acid: Features a carboxylic acid group, which alters its solubility and reactivity compared to this compound.

The uniqueness of this compound lies in its combination of the adamantane core with the benzyl and acetamide groups, providing a distinct set of chemical and biological properties.

Properties

CAS No.

286386-48-9

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

2-(1-adamantyl)-N-benzylacetamide

InChI

InChI=1S/C19H25NO/c21-18(20-13-14-4-2-1-3-5-14)12-19-9-15-6-16(10-19)8-17(7-15)11-19/h1-5,15-17H,6-13H2,(H,20,21)

InChI Key

YQBDBDHKAYEANT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NCC4=CC=CC=C4

solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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